Cas no 194205-01-1 (Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-)

Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]- structure
194205-01-1 structure
Product name:Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-
CAS No:194205-01-1
MF:C10H14N2O2
MW:194.230362415314
CID:234348
PubChem ID:3075651

Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-
    • 5,6-Dehydro-N-acetylloline
    • N-Acetyl-5,6-dehydrololine
    • Acetamide, N-methyl-N-(2,3,3a,6a-tetrahydro-2,4-methano-4H-furo(3,2-b)pyrrol-3-yl)-, (2R-(2-alpha,3-alpha,3a-beta,4-beta,6a-beta))-
    • N-methyl-N-[(1S,6R,7S,7aS)-5,6,7,7a-tetrahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide
    • Acetamide, N-methyl-N-(2,3,3a,6a-tetrahydro-2,4-methano-4H-furo(3,2-b) pyrrol-3-yl)-, (2R-(2-alpha,3-alpha,3a-beta,4-beta,6a-beta))-
    • 194205-01-1
    • Loline, 5,6-dehydro-N-acetyl-
    • N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide
    • DTXSID80173044
    • AKOS040735451
    • Acetamide, N-methyl-N-(2,3,3a,6a-tetrahydro-2,4-methano-4H-furo(3,2-b) pyrrol-3-yl)-, (2R-(2-alpha,3
    • Inchi: InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1
    • InChI Key: RWZPZYGWKYFABR-SGIHWFKDSA-N
    • SMILES: CC(N([C@@H]1[C@H]2CN3C=C[C@H](O2)[C@H]13)C)=O

Computed Properties

  • Exact Mass: 194.105527694g/mol
  • Monoisotopic Mass: 194.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.4
  • Topological Polar Surface Area: 32.8Ų

Experimental Properties

  • Color/Form: Powder

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